N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide
Description
Properties
Molecular Formula |
C12H12F3N3O |
|---|---|
Molecular Weight |
271.24 g/mol |
IUPAC Name |
N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]butanamide |
InChI |
InChI=1S/C12H12F3N3O/c1-2-3-10(19)16-7-4-5-8-9(6-7)18-11(17-8)12(13,14)15/h4-6H,2-3H2,1H3,(H,16,19)(H,17,18) |
InChI Key |
CZPTVKKBRXDNSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide typically involves the cyclization of o-phenylenediamines with hexafluoroacetylacetone in the presence of a copper catalyst (Cu2O). This method yields 2-trifluoromethyl benzimidazoles in satisfactory to excellent yields . The reaction conditions include:
Catalyst: Cu2O
Solvent: Typically an organic solvent like ethanol or methanol
Temperature: Moderate heating (around 80-100°C)
Reaction Time: Several hours to ensure complete cyclization
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups
Reduction: Formation of reduced benzimidazole derivatives
Substitution: Formation of substituted benzimidazole derivatives with new functional groups
Scientific Research Applications
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide is a chemical compound featuring a trifluoromethyl group attached to a benzimidazole moiety. Benzimidazoles are known for diverse pharmacological properties, including antifungal, antiviral, and anticancer activities. The trifluoromethyl group influences the compound's physical and chemical properties, enhancing its lipophilicity and potentially affecting its biological activity.
Potential Applications
This compound has potential applications across various fields:
- Pharmaceuticals: It has antimicrobial and anticancer properties.
- Paint and coating manufacturing .
Similar Compounds
Several compounds share structural similarities with this compound. A comparison highlights its unique features:
| Compound Name | Structure | Key Properties |
|---|---|---|
| Benzimidazole | Benzimidazole Structure | Antimicrobial, Anticancer |
| Triazole Derivative | Triazole Structure | Antifungal, Antiviral |
| 2-(Trifluoromethyl)benzothiazole | Benzothiazole Structure | Antimicrobial, Insecticidal |
This compound is distinguished by its specific trifluoromethyl substitution on the benzimidazole ring, enhancing its lipophilicity and potentially broadening its biological activity spectrum compared to other similar compounds.
Research
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Catalysis and Coordination Chemistry
Compound : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Core Structure: Benzamide (non-fused aromatic ring).
- Key Substituents : 3-methylbenzamide with an N,O-bidentate directing group.
- The N,O-bidentate group facilitates metal coordination in catalysis, whereas the target compound’s benzimidazole may prioritize biological target binding .
Thiourea and Cyclohexylamino Derivatives ()
Compound: (2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N,3,3-trimethyl-N-(phenylmethyl)butanamide
- Core Structure: Branched butanamide with thiourea and cyclohexylamino groups.
- Functional Comparison: The thiourea moiety introduces hydrogen-bonding capacity, while the cyclohexylamino group adds stereochemical complexity. The target compound’s simpler benzimidazole-amide structure may offer better synthetic accessibility and reduced steric hindrance for target engagement.
Industrial Colorant with Azo Linkage ()
Compound : N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[[2-(trifluoromethyl)phenyl]azo]-butanamide (CAS 68134-22-5)
- Core Structure : Benzimidazole with azo (-N=N-) and ketone groups.
- Functional Comparison: The azo group confers chromophoric properties, making this compound suitable as a colorant in plastics. Regulatory restrictions (SML: 1.0% in plastics) highlight the importance of structural differences in safety profiles .
Comparative Data Table
Research Findings and Implications
- Metabolic Stability : The trifluoromethyl group in the target compound likely enhances resistance to oxidative metabolism, similar to trifluoromethylated thiourea derivatives () .
- Toxicity Profile : Absence of azo linkages (cf. ) reduces mutagenic risk, making the target compound more viable for pharmaceutical use .
- Binding Potential: The benzimidazole core’s planarity may improve interactions with hydrophobic enzyme pockets compared to non-fused benzamides () .
Biological Activity
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide is a compound belonging to the benzimidazole class, which is recognized for its diverse pharmacological properties. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a trifluoromethyl group attached to a benzimidazole moiety , enhancing its lipophilicity and potentially broadening its biological activity spectrum. The benzimidazole structure itself is a fused bicyclic system comprising a benzene ring and an imidazole ring, which contributes to its reactivity and interaction with biological targets.
Pharmacological Properties
This compound exhibits several promising biological activities:
- Anticancer Activity : Benzimidazole derivatives are known for inhibiting cell proliferation in various cancer cell lines. Preliminary studies indicate that this compound may also possess anticancer properties, although specific mechanisms remain to be fully elucidated.
- Antiparasitic Effects : Research has shown that similar compounds within the benzimidazole class demonstrate significant antiparasitic activity. For instance, derivatives with trifluoromethyl substitutions have been reported to exhibit enhanced potency against protozoal infections compared to standard treatments like albendazole .
Antiparasitic Activity
A study on 2-(trifluoromethyl)-1H-benzimidazole derivatives highlighted that certain analogues demonstrated IC50 values less than 1 µM against Giardia intestinalis and Trichomonas vaginalis, making them significantly more potent than established drugs . One specific derivative was found to be 14 times more effective than albendazole against T. vaginalis, showcasing the potential of trifluoromethyl-substituted benzimidazoles in treating parasitic infections.
Anticancer Research
In vitro studies have suggested that compounds similar to this compound can inhibit the proliferation of cancer cells. The structural modifications, particularly the introduction of the trifluoromethyl group, may enhance binding affinity to molecular targets involved in cancer progression. However, detailed studies are needed to confirm these effects and understand the underlying mechanisms.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with other related compounds is presented below:
| Compound Name | Structure | Key Properties | Biological Activity |
|---|---|---|---|
| Benzimidazole | Benzimidazole Structure | Versatile pharmacophore | Antimicrobial, anticancer |
| Triazole Derivative | Triazole Structure | Antifungal, antiviral | Moderate efficacy against fungi |
| 2-(Trifluoromethyl)benzothiazole | Benzothiazole Structure | Enhances lipophilicity | Antimicrobial, insecticidal |
This compound stands out due to its specific trifluoromethyl substitution, which may enhance its biological activity compared to other benzimidazole derivatives.
While detailed mechanisms specific to this compound are still under investigation, it is hypothesized that its action may involve:
- Inhibition of Enzymatic Activity : Similar compounds often interact with enzymes involved in critical metabolic pathways in both cancerous cells and parasites.
- Receptor Binding : The compound may exhibit affinity for various receptors or proteins implicated in disease processes, altering their activity and leading to therapeutic effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide, and how is purity validated?
- Methodology :
- Step 1 : Condensation of 4-nitro-o-phenylenediamine with trifluoroacetic anhydride to form the benzimidazole core.
- Step 2 : Reduction of the nitro group to an amine, followed by coupling with butanoyl chloride via amide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol.
- Validation :
- HPLC (C18 column, 90:10 acetonitrile/water, λ = 254 nm) to confirm >98% purity.
- 1H/13C NMR (DMSO-d6) for structural verification (e.g., trifluoromethyl singlet at δ ~120 ppm in 19F NMR) .
Q. How is the compound characterized crystallographically, and what software is recommended for structure refinement?
- Methodology :
- X-ray diffraction : Single crystals grown via vapor diffusion (methanol/water). Data collected at 100 K.
- Refinement : SHELXL (for small-molecule structures) to resolve bond lengths/angles and validate hydrogen bonding interactions .
- Key parameters : R-factor < 0.05, Fo/Fc correlation > 0.97.
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- TRPV1 antagonism : FLIPR assay measuring capsaicin-induced Ca²⁺ influx in HEK293 cells (IC50 determination; positive control: mavatrep, IC50 = 4.6 nM) .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, IC50 reported for analogs: 2–10 µM) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzimidazole or butanamide) affect TRPV1 antagonism?
- Methodology :
- SAR Study : Synthesize derivatives with variations (e.g., methyl, bromo, or methoxy substituents) at the benzimidazole 5-position.
- Functional Assays : Compare IC50 values in TRPV1 Ca²⁺ influx assays.
- Findings : Trifluoromethyl at position 2 enhances potency (ΔIC50 ~10x vs. methyl analogs) due to hydrophobic interactions in the TRPV1 binding pocket .
Q. What mechanistic insights explain discrepancies in reported IC50 values across studies?
- Analysis :
- Assay conditions : Variability in cell lines (e.g., HEK293 vs. CHO), capsaicin concentration (0.1–1 µM), or incubation time (5–30 min).
- Data normalization : Use of internal controls (e.g., ruthenium red for TRPV1 blockade) reduces batch-to-batch variability .
- Contradictions : Lower IC50 in carrageenan-induced hypersensitivity models (ED80 = 0.5 mg/kg) vs. in vitro due to metabolite activation .
Q. How can in vivo efficacy be evaluated in pain models, and what pharmacokinetic parameters are critical?
- Methodology :
- Models : Complete Freund’s adjuvant (CFA)-induced thermal hypersensitivity (rat hindpaw, 50°C plate).
- Dosing : Oral administration (1–10 mg/kg); plasma levels monitored via LC-MS/MS (LOQ = 1 ng/mL).
- Key PK parameters :
- t1/2 : >6 hours (optimized for sustained efficacy).
- Brain penetration : LogP ~3.5 (balance between solubility and blood-brain barrier permeability) .
Q. What computational methods predict binding modes to biological targets?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
